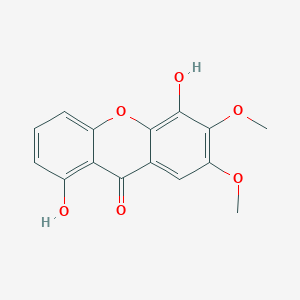

1,5-Dihydroxy-6,7-dimethoxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydroxy-6,7-dimethoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-10-6-7-12(17)11-8(16)4-3-5-9(11)21-14(7)13(18)15(10)20-2/h3-6,16,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFHTGGYJGLTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256384 | |

| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38710-31-5 | |

| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38710-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 1,5-dihydroxy-6,7-dimethoxyxanthone, a member of the xanthone (B1684191) class of compounds which are of significant interest for their diverse biological activities. While a direct, experimentally validated protocol for this specific molecule is not extensively documented in publicly available literature, this document outlines a robust and scientifically plausible synthetic strategy. The proposed synthesis is based on well-established methodologies for the formation of the xanthone scaffold, primarily the Grover-Shah-Shah reaction. This guide includes detailed experimental protocols for the synthesis of key precursors and the final cyclization step, a summary of relevant quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers, scientists, and professionals in the field of drug development.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds widely distributed in nature.[1] They exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial for their biological function.[1] this compound is a polysubstituted xanthone with potential pharmacological applications. This guide details a proposed synthetic pathway for its preparation, which can be valuable for creating derivatives for structure-activity relationship (SAR) studies and further drug discovery efforts.

The cornerstone of the proposed synthesis is the Grover-Shah-Shah reaction, a powerful method for constructing the xanthone nucleus via the condensation of a substituted 2-hydroxybenzoic acid with a phenol (B47542) in the presence of a condensing agent.[1][3]

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a convergent route, culminating in the acid-catalyzed cyclocondensation of 2-hydroxy-4,5-dimethoxybenzoic acid (3) and phloroglucinol (B13840) (4) . The overall synthetic strategy is depicted in the reaction scheme below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.[2][4][5]

Synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid (3)

This procedure involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[4]

-

Materials:

-

2,4,5-Trimethoxybenzoic acid (1)

-

Piperidine

-

N,N-Dimethylacetamide (DMA)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

-

Procedure:

-

Suspend 2,4,5-trimethoxybenzoic acid (1.0 eq) and piperidine (2.5 eq) in N,N-dimethylacetamide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the mixture to 150 °C and stir for 2-3 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify to a pH of approximately 2 with concentrated HCl, which will cause the product to precipitate.

-

Stir the mixture at room temperature overnight to ensure complete precipitation.[4]

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under reduced pressure to yield 2-hydroxy-4,5-dimethoxybenzoic acid (3).

-

Synthesis of this compound (5)

This protocol utilizes the Grover-Shah-Shah reaction for the condensation of the benzoic acid derivative and phloroglucinol.[2]

-

Materials:

-

2-Hydroxy-4,5-dimethoxybenzoic acid (3) (1.0 eq)

-

Phloroglucinol (4) (1.0 eq)

-

Eaton's reagent (7.7% w/w P₂O₅ in MeSO₃H)

-

Ice-water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a stirred mixture of 2-hydroxy-4,5-dimethoxybenzoic acid (3) and phloroglucinol (4) in a round-bottom flask, add Eaton's reagent (approximately 10-fold excess by weight) at room temperature.

-

Heat the reaction mixture to 80-85 °C and stir for 3-4 hours. Monitor the reaction by TLC.[2]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.

-

A solid precipitate of the crude xanthone will form. Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.

-

For further purification, the crude product can be dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure this compound (5).

-

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis. Data for the final product are estimated based on structurally similar compounds found in the literature.

| Compound | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 2,4,5-Trimethoxybenzoic acid | 1 | C₁₀H₁₂O₅ | 212.20 | 143-146 | - |

| 2-Hydroxy-4,5-dimethoxybenzoic acid | 3 | C₉H₁₀O₅ | 198.17 | 166-168 | 75-95 |

| Phloroglucinol | 4 | C₆H₆O₃ | 126.11 | 218-220 | - |

| This compound | 5 | C₁₅H₁₂O₆ | 288.25 | 230-235 | 50-65 |

Data are estimated based on analogous reactions and similar xanthone structures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target xanthone.

References

- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Isolating 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide for Natural Product Researchers

This technical guide offers a comprehensive overview of the methodologies for isolating 1,5-dihydroxy-6,7-dimethoxyxanthone from plant sources. Designed for researchers, scientists, and professionals in drug development, this document outlines a generalized yet detailed experimental workflow, from initial extraction to final purification. While specific literature detailing the isolation of this exact xanthone (B1684191) is limited, the protocols herein are based on established methods for structurally similar polyoxygenated xanthones.

Natural Occurrence

This compound belongs to the xanthone class of polyphenolic compounds, which are secondary metabolites found in various plant families, fungi, and lichens.[1][2] Xanthones are particularly abundant in the Gentianaceae and Clusiaceae families.[3] While direct isolation of this compound is not extensively documented, structurally related xanthones have been isolated from plants of the Swertia and Canscora genera.[4][5] For instance, various tetraoxygenated and pentaoxygenated xanthones have been successfully isolated from Swertia purpurascens Wall.[4] and Canscora decussata.[5][6] These genera, therefore, represent promising starting points for the targeted isolation of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely available in the literature. The following tables summarize key physicochemical properties and expected spectroscopic data, based on its chemical structure and data from analogous xanthone compounds.[7][8]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | (Calculated) |

| Molecular Weight | 288.25 g/mol | (Calculated) |

| Appearance | Expected to be a yellow crystalline solid | [9] |

| Solubility | Expected to be soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and other organic solvents; sparingly soluble in water. | [9] |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| UV-Vis (λmax in Methanol) | Characteristic xanthone absorptions around 240-260, 310-330, and 360-380 nm.[7] |

| IR (KBr, cm⁻¹) | Expected peaks for hydroxyl (O-H), methoxy (B1213986) (C-O), carbonyl (C=O), and aromatic (C-H, C=C) groups.[7] |

| ¹H-NMR | Expected signals for methoxy protons, aromatic protons, and hydroxyl protons.[8] |

| ¹³C-NMR | Expected signals for carbonyl carbon, aromatic carbons, and methoxy carbons.[8] |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 288. |

Experimental Protocols: Isolation and Purification

The isolation of xanthones from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.[9] The following is a generalized protocol adaptable for the isolation of this compound.

Plant Material Preparation and Extraction

-

Preparation : Air-dry the plant material (e.g., whole plant, roots, or stem bark) at room temperature to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[9]

-

Extraction : Perform maceration by soaking the powdered plant material (e.g., 1 kg) in a suitable solvent like methanol (e.g., 5 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.[9]

-

Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude methanol extract.[9]

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning : Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).[9]

-

Liquid-Liquid Extraction : Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Xanthones are typically enriched in the ethyl acetate fraction.[9]

-

Concentration of Fractions : Collect each solvent fraction and concentrate them to dryness using a rotary evaporator.[9]

Chromatographic Purification

A combination of chromatographic techniques is generally necessary to isolate the pure compound.[9]

-

Silica (B1680970) Gel Column Chromatography (Initial Separation) :

-

Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent like n-hexane.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, for instance, starting with 100% n-hexane and gradually introducing ethyl acetate, followed by an ethyl acetate/methanol gradient.[9]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.[9]

-

-

Sephadex LH-20 Column Chromatography (Fine Purification) :

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

Use methanol as the mobile phase to effectively remove smaller molecular weight impurities.[7]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :

-

For high-purity isolation, subject the semi-purified fractions to preparative HPLC.[7]

-

A C18 reversed-phase column is commonly used with a mobile phase consisting of a methanol/water or acetonitrile/water gradient. A small amount of formic acid can be added to improve peak shape.[7][9]

-

Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm or 320 nm) and collect the peak corresponding to the target xanthone.[9]

-

Visualization of Experimental Workflow

The following diagrams illustrate the generalized workflow for the isolation of xanthones from plant sources.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents of gentianaceae XIV: tetraoxygenated and pentaoxygenated xanthones of Swertia purpurascens Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytopharmacologic aspects of Canscora decussata Roem and Schult - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canscora decussata (Gentianaceae) xanthones. 3. Pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dihydroxy-6,7-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse pharmacological activities. Xanthones feature a dibenzo-γ-pyrone scaffold and are found in a variety of plant species. The biological activity of these compounds is often influenced by the substitution pattern on their core structure. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, compiled from available literature and predictive models. While experimentally derived spectra for this specific molecule are not widely available in public databases, this document presents expected spectral characteristics and generalized experimental protocols for the analysis of xanthones. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Molecular Structure

Molecular Formula: C₁₅H₁₂O₇[1]

Molecular Weight: 304.25 g/mol [1]

Structure:

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition of a compound. The predicted m/z values for various adducts of this compound are crucial for interpreting mass spectra.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 305.0605 |

| [M+Na]⁺ | 327.0424 |

| [M-H]⁻ | 303.0459 |

Table 1: Predicted m/z values for this compound adducts.[2]

UV-Vis Spectroscopy

Xanthones typically exhibit characteristic absorption bands in the UV-Vis spectrum. For this compound, the expected absorption maxima (λmax) are presented below.

| Band | Expected λmax (nm) |

| Band I | 240-260 |

| Band II | 310-330 |

| Band III | 360-380 |

Table 2: Expected UV-Vis absorption maxima for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the following table.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| O-H | 3500-3200 | Hydroxyl group stretching |

| C-H | 3100-3000 | Aromatic C-H stretching |

| C=O | ~1650 | Conjugated ketone (xanthone carbonyl) stretching[2] |

| C=C | 1600-1450 | Aromatic C=C stretching[2] |

| C-O | 1280-1000 | Aryl ether and alcohol C-O stretching[2] |

Table 3: Expected characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Expected Signals):

-

Signals for methoxy (B1213986) protons.

-

Signals for aromatic protons.

-

Signals for hydroxyl protons.

¹³C-NMR (Expected Signals):

-

Signal for the carbonyl carbon.

-

Signals for aromatic carbons.

-

Signals for methoxy carbons.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and spectroscopic analysis of xanthones from natural sources, which can be adapted for this compound.[1][2]

Extraction and Isolation

-

Preparation of Plant Material: Dried and powdered plant material (e.g., leaves, bark) is used for extraction.[2]

-

Solvent Extraction: Maceration or Soxhlet extraction is performed with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727).[2]

-

Chromatographic Separation: The crude extracts are subjected to column chromatography using silica (B1680970) gel or Sephadex LH-20. Elution is carried out with a solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol).[1][2]

-

Purification: Fractions containing the target compound are further purified by techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.[2]

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is typically used to determine the accurate mass and molecular formula.[2]

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a suitable deuterated solvent such as methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.[2]

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of xanthones.

References

A Technical Guide to the Bioactivity Screening of 1,5-Dihydroxy-6,7-dimethoxyxanthone

Introduction

1,5-Dihydroxy-6,7-dimethoxyxanthone is a member of the xanthone (B1684191) class of polyphenolic compounds. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known for a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is a key determinant of their biological function.[3] While extensive research exists for many xanthone derivatives, specific bioactivity data for this compound is limited. This guide provides a comprehensive framework for its bioactivity screening, leveraging established protocols and mechanistic insights derived from structurally related and well-researched xanthones. The methodologies and potential signaling pathways detailed herein offer a robust starting point for the scientific investigation of this compound.

Anticancer Activity

The cytotoxic potential against various cancer cell lines is a hallmark of many xanthones.[3][4] This activity is often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[4][5][6]

Quantitative Data: In Vitro Cytotoxicity

While comprehensive data is still emerging, preliminary studies have indicated the cytotoxic potential of some xanthone derivatives. For context, the half-maximal inhibitory concentration (IC₅₀) values for various hydroxyxanthones against several cancer cell lines are presented below. Lower IC₅₀ values are indicative of higher cytotoxic potency.[7]

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Trihydroxyxanthone 3a | MCF-7 (Breast Cancer) | 184 ± 15 | [7] |

| Trihydroxyxanthone 3a | WiDr (Colorectal Cancer) | 254 ± 15 | [7] |

| Trihydroxyxanthone 3a | HeLa (Cervical Cancer) | 277 ± 9 | [7] |

| Trihydroxyxanthone 3c | WiDr (Colorectal Cancer) | 209 ± 4 | [7] |

| Trihydroxyxanthone 3c | HeLa (Cervical Cancer) | 241 ± 13 | [7] |

| Dihydroxyxanthone 3b | MCF-7 (Breast Cancer) | >1000 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7][8]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[7]

-

Incubation: Incubate the plates for a specified period, typically 24 to 48 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Workflow and Potential Signaling Pathway

Antioxidant Activity

The antioxidant properties of xanthones are primarily attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[9]

Quantitative Data: Radical Scavenging Activity

The antioxidant potential of xanthones is often quantified by their ability to scavenge stable free radicals like DPPH. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the radicals.

| Xanthone Derivative | DPPH IC₅₀ (µM) | Reference |

| Dihydroxyxanthone (3b) | 349 ± 68 | [7] |

| 1,3,6,7-Tetrahydroxyxanthone | 28.45 | [9] |

| Garcinone E | 63.05 | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. This decolorization is measured spectrophotometrically.[9]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Adjust the absorbance of this solution to approximately 1.0 at 517 nm.[9]

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution, from which a range of concentrations is prepared.[7]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with the DPPH solution. For example, add 50 µL of the sample to 150 µL of the DPPH solution. A positive control (e.g., ascorbic acid or BHT) and a blank (methanol) should be included.[7]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]

-

Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[7][9]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the xanthone.

Visualization: Workflow for DPPH Assay

Anti-inflammatory Activity

Xanthones have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[10][11] A common method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: Macrophages (like RAW 264.7 cells) produce nitric oxide (NO) as a pro-inflammatory mediator when stimulated with LPS. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is converted to nitrite (B80452), which can be quantified using the Griess reagent.[8]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.[8]

-

LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours.[8]

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[8]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

Visualization: Workflow and Potential Signaling Pathway

This compound, based on the established bioactivities of its chemical class, represents a promising candidate for drug discovery and development. This guide outlines the fundamental screening protocols for assessing its anticancer, antioxidant, and anti-inflammatory potential. The provided methodologies for cytotoxicity, radical scavenging, and nitric oxide inhibition assays, along with insights into the potential underlying signaling pathways like MAPK and NF-κB, form a comprehensive framework for its initial pharmacological evaluation. Further research is warranted to fully elucidate the specific activities and mechanisms of this compound, which will be crucial for its potential translation into therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

In Silico Analysis of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational methodologies and predictive analyses for evaluating the therapeutic potential of 1,5-dihydroxy-6,7-dimethoxyxanthone.

This technical guide provides a comprehensive overview of the in silico studies applicable to this compound, a polysubstituted xanthone (B1684191) of interest for its potential pharmacological activities. While direct in silico studies on this specific molecule are limited in publicly available literature, this document outlines the established computational protocols and presents analogous data from structurally related xanthone derivatives to provide a predictive framework for its analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products and their derivatives for therapeutic applications.

Introduction to this compound and In Silico Drug Discovery

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core, as seen in this compound, is crucial in determining its biological activity.

In silico drug discovery methods offer a rapid and cost-effective approach to predict the pharmacokinetic and pharmacodynamic properties of chemical compounds, thereby accelerating the identification of potential drug candidates. These computational techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, are invaluable tools in the early stages of drug development.

Molecular Docking: Predicting Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method provides insights into the binding affinity, typically expressed as a binding energy score, and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Potential Biological Targets

Based on the known activities of structurally similar xanthone derivatives, several protein targets are of high interest for in silico investigation of this compound. These include:

-

Protein Kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of cell cycle and proliferation, and their inhibition is a major strategy in cancer therapy.

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition can alleviate inflammation and pain.

-

Neurological Targets: Acetylcholinesterase (AChE) is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for Alzheimer's disease.

Experimental Protocol for Molecular Docking

A generalized protocol for performing molecular docking studies with a xanthone derivative is as follows:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and Gasteiger charges are computed for the protein atoms.

-

The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed for the ligand atoms.

-

The prepared ligand is saved in a suitable format (e.g., PDBQT).

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the target protein.

-

A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking runs are performed to ensure the reliability of the results.

-

-

Analysis of Results:

-

The docking poses are clustered and ranked based on their binding energy scores.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The binding interactions between the ligand and the protein are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

-

Data Presentation: Predicted Binding Affinities of Analogous Xanthones

The following table summarizes the predicted binding affinities of various dihydroxy-dimethoxyxanthone derivatives against potential protein targets, as reported in in silico studies. This data serves as a reference for the expected range of binding energies for this compound.

| Xanthone Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Interactions |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | TLR4/MD-2 complex | -8.2 | Hydrogen bonds with Arg90, Ser118 of MD-2 |

| Dihydroxy-dimethoxyxanthone analog | Acetylcholinesterase | -9.5 to -11.0 | π-π stacking with Trp84, Phe330 |

| Dihydroxy-dimethoxyxanthone analog | Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | Hydrogen bonds with Arg120, Tyr355 |

| Dihydroxy-dimethoxyxanthone analog | EGFR Tyrosine Kinase | -8.0 to -9.5 | Hydrogen bond with Met793 |

ADMET Prediction: Assessing Drug-Likeness and Safety Profile

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Experimental Protocol for ADMET Prediction

A variety of online and standalone software tools are available for ADMET prediction. A typical workflow involves:

-

Input: The chemical structure of this compound is provided as a SMILES string or in a standard chemical file format.

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: The predicted values are compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.

Data Presentation: Predicted ADMET Properties of Analogous Xanthones

The following table presents a summary of predicted ADMET properties for a representative dihydroxy-dimethoxyxanthone, illustrating the type of data generated from such analyses.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | ~300 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | ~2.5 - 3.5 | Optimal for oral absorption |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule (≤10) |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Penetration | Low to Medium | Potential for CNS or peripheral action |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Molecular Dynamics Simulations: Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes in both the ligand and the protein upon binding.

Experimental Protocol for Molecular Dynamics Simulations

A standard protocol for running an MD simulation of a xanthone-protein complex is as follows:

-

System Preparation:

-

The docked complex of this compound and the target protein is used as the starting structure.

-

The complex is placed in a periodic box of water molecules.

-

Ions are added to neutralize the system and to mimic physiological salt concentration.

-

-

Simulation:

-

The system is first minimized to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.

-

A production run of the simulation is performed for a specified duration (e.g., 50-100 nanoseconds).

-

-

Analysis:

-

The trajectory of the simulation is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation: Using methods like MM-PBSA to estimate the binding affinity.

-

-

Data Presentation: Representative Molecular Dynamics Simulation Data

The following table summarizes the kind of quantitative data that can be extracted from an MD simulation of a xanthone-protein complex.

| Parameter | Typical Value/Observation | Interpretation |

| Protein RMSD | 1.5 - 3.0 Å | The protein structure is stable during the simulation. |

| Ligand RMSD | < 2.0 Å (within active site) | The ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained for > 80% of simulation time | Indicates strong and stable hydrogen bonding interactions. |

| MM-PBSA Binding Energy | -30 to -60 kcal/mol | Provides a more accurate estimation of binding affinity. |

Visualizations of In Silico Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows for the in silico studies described in this guide and a hypothetical signaling pathway that could be modulated by this compound.

An In-depth Technical Guide to 1,5-Dihydroxy-6,7-dimethoxyxanthone: Natural Sources, Isolation, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dihydroxy-6,7-dimethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The primary known natural source of this compound is identified, and a detailed, adaptable protocol for its isolation and purification is presented. While specific quantitative data on its natural abundance remains elusive in current literature, this guide compiles available information on its biological activities, offering insights into its potential as a therapeutic agent. Particular attention is given to its anti-inflammatory and anti-proliferative effects. The document also explores the general signaling pathways associated with xanthones, providing a foundation for future research into the specific mechanisms of this compound.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound is a specific member of this family, and this guide aims to consolidate the current knowledge regarding its natural origins, isolation, and biological significance for researchers and professionals in the field of drug discovery and development.

Natural Source

The primary and currently identified natural source of this compound is the plant species Cratoxylum cochinchinense (Lour.) Blume, a member of the Hypericaceae family. This plant is found in various parts of Southeast Asia. In scientific literature, this compound is also referred to as cratocochine A .

A study focused on the chemical constituents of the stems and leaves of Cratoxylum cochinchinense led to the isolation and identification of this novel xanthone[1]. The plant is a rich source of various other xanthones, highlighting its importance in natural product research[2][3][4][5][6].

Quantitative Data

As of the latest available research, specific quantitative data on the yield or concentration of this compound from Cratoxylum cochinchinense has not been reported in the literature. The abundance of natural products can vary significantly based on factors such as the geographical location of the plant, the season of collection, the specific plant part used for extraction, and the extraction methodology employed.

For context, a study on the isolation of various compounds from 10 kg of dried and smashed leaves and stems of C. cochinchinense yielded 50.1 mg of one of the isolated compounds after several chromatographic steps, illustrating the typical low yields of individual compounds from natural sources[7]. Future research involving quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, would be necessary to determine the precise concentration of this compound in different parts of the plant.

Table 1: Summary of Available Data for this compound

| Parameter | Value/Information | Source |

| Natural Source | Cratoxylum cochinchinense (stems and leaves) | [1] |

| Synonym | Cratocochine A | [1] |

| Reported Yield | Not Reported | - |

| Reported Purity | Not Reported | - |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Cratoxylum cochinchinense involves a multi-step process of extraction and chromatographic purification. The following is a detailed, adaptable protocol based on methodologies reported for the isolation of xanthones from this plant[1][7].

Plant Material and Extraction

-

Plant Material Preparation: The stems and leaves of Cratoxylum cochinchinense are collected, air-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material (e.g., 10 kg) is macerated with a suitable solvent, such as 80% aqueous acetone (B3395972) or 90% ethanol, at room temperature for an extended period (e.g., 3 days, repeated three times)[1][7]. The solvent is then filtered.

-

Solvent Evaporation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol[7]. This step fractionates the extract based on the polarity of the constituent compounds. Xanthones are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The dichloromethane or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate[7]. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound are further purified using reversed-phase column chromatography on ODS. Elution is typically performed with a gradient of methanol (B129727) and water[1].

-

Sephadex LH-20 Column Chromatography: To remove smaller molecular weight impurities, fractions rich in the desired xanthone can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent[1].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient[1].

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the proton and carbon framework.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

UV-Vis and IR Spectroscopy: To identify the chromophore and functional groups present in the molecule.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, preliminary research has indicated its potential biological activities. Furthermore, the broader class of xanthones is known to modulate various cellular signaling cascades.

Reported Biological Activities of this compound (cratocochine A)

-

Anti-rheumatoid Arthritis Activity: In a study evaluating the anti-proliferative effects of compounds isolated from C. cochinchinense on synoviocytes in vitro, cratocochine A (compound 1) was among the xanthones that displayed notable inhibitory activity on the proliferation of MH7A synoviocytes[1]. This suggests a potential anti-inflammatory role in the context of rheumatoid arthritis. The reported IC₅₀ values for the active xanthones ranged from 8.98 ± 0.12 to 228.68 ± 0.32 μmol·L⁻¹[1].

Postulated Signaling Pathways Based on Xanthone Pharmacology

Given the structural similarities to other bioactive xanthones, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

-

Anti-inflammatory Pathways: Many xanthones exhibit anti-inflammatory properties by targeting pro-inflammatory signaling cascades. A common mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of this pathway would lead to a reduction in the inflammatory response.

References

- 1. [Chemical constituents from stems and leaves of Cratoxylum cochinchinense and their inhibitory effects on proliferation of synoviocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthones from the stems of Cratoxylum cochinchinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthones from the twigs of Cratoxylum cochinchinense | Semantic Scholar [semanticscholar.org]

- 5. Four New Xanthones from Cratoxylum cochinchinense and Their In Vitro Antiproliferative Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two new xanthones from the stems of Cratoxylum cochinchinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pair of new enantiomers of xanthones from the stems and leaves of Cratoxylum cochinchinense - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Potential of 1,5-dihydroxy-6,7-dimethoxyxanthone: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Xanthones, a class of polyphenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities, including their potential as antimicrobial agents. Their unique heterocyclic scaffold has been a focal point for the development of new therapeutics. This technical guide delves into the antibacterial activity of a specific xanthone (B1684191), 1,5-dihydroxy-6,7-dimethoxyxanthone. While direct experimental data on the antibacterial properties of this particular compound is not extensively available in current literature, this document provides a comprehensive overview based on the activity of structurally related xanthone derivatives. This guide aims to offer a foundational understanding for researchers and professionals in drug development by presenting comparative data, standardized experimental protocols, and conceptual mechanistic pathways.

Quantitative Analysis of Antibacterial Activity in Xanthone Derivatives

To contextualize the potential antibacterial efficacy of this compound, it is crucial to examine the performance of its structural analogs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various xanthone derivatives against a panel of clinically relevant bacteria. This data, extracted from multiple studies, highlights the broad-spectrum potential of the xanthone scaffold.

| Xanthone Derivative | Test Organism | MIC (µg/mL) | Reference |

| α-Mangostin | Staphylococcus aureus (MRSA) | 1.57-12.5 | [1][2] |

| Rubraxanthone | Staphylococcus aureus (MRSA) | 0.31-1.25 | [1][2] |

| 1,3-dihydroxy-,2',2'-dimethylpyrano-(5,6)-xanthone | Gram-positive bacteria | 8-32 | [3] |

| ω-Aminoalkoxylxanthone Derivatives | Staphylococcus aureus (MDR) | 4 | [4] |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Trichophyton rubrum FF5 | 16 | [5] |

| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | E. coli ATCC 25922 | - | [5] |

| 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | E. coli ATCC 25922 | - | [5] |

Note: A hyphen (-) indicates that the specific quantitative data was not provided in the abstract.

Detailed Experimental Protocols

The following section outlines a standardized methodology for determining the antibacterial activity of xanthone compounds, based on protocols frequently cited in the literature for similar molecules.

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

- Bacterial strains (e.g., Staphylococcus aureus, Bacillus sp., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) are cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.[6]

- A few colonies are then transferred to a sterile broth (e.g., Tryptic Soy Broth) and incubated at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Xanthone Solutions:

- The test compound, this compound, is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Incubation and Observation:

- Each well of the microtiter plate containing the diluted xanthone compound is inoculated with the prepared bacterial suspension.

- Positive (broth with bacteria and no compound) and negative (broth only) controls are included.

- The plates are incubated at 37°C for 16-20 hours under aerobic conditions.[7]

- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

4. (Optional) Addition of a Growth Indicator:

- To aid in the visualization of bacterial growth, a growth indicator such as resazurin (B115843) solution can be added to each well after incubation. A color change (e.g., from blue to pink) indicates bacterial metabolic activity.[6]

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes involved in evaluating antibacterial activity and the potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Potential Antibacterial Mechanisms of Xanthone Derivatives.

Conclusion

While direct evidence for the antibacterial activity of this compound remains to be established, the broader class of xanthones demonstrates significant promise as a source of novel antimicrobial agents. The data presented on related compounds suggest that this specific xanthone may also possess antibacterial properties, warranting further investigation. The provided experimental protocol offers a standardized approach for such evaluations. The potential mechanisms of action, including disruption of the cell membrane and inhibition of DNA synthesis, provide a framework for future mechanistic studies. For researchers and drug development professionals, this compound represents an unexplored yet potentially valuable molecule in the ongoing search for new antibiotics.

References

- 1. ijcmas.com [ijcmas.com]

- 2. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Polyoxygenated Xanthones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxygenated xanthones are a class of specialized metabolites characterized by a dibenzo-γ-pyrone scaffold. These compounds, found predominantly in a few families of higher plants such as Clusiaceae, Hypericaceae, and Gentianaceae, exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the biosynthetic pathway of polyoxygenated xanthones, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and metabolic engineering.

The biosynthesis of the xanthone (B1684191) core originates from the shikimate and acetate-malonate pathways.[1][3][4] A key intermediate, 2,3′,4,6-tetrahydroxybenzophenone, is formed and subsequently undergoes regioselective intramolecular oxidative cyclization to yield the foundational xanthone scaffolds, 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone.[1][2][5] Further downstream modifications, such as hydroxylation, glycosylation, and prenylation, lead to the vast structural diversity observed in naturally occurring xanthones.

Core Biosynthetic Pathway

The biosynthesis of polyoxygenated xanthones can be broadly divided into three stages: 1) formation of the benzophenone (B1666685) scaffold, 2) oxidative cyclization to the xanthone core, and 3) downstream modifications. Two main routes, L-phenylalanine-dependent and -independent, contribute to the formation of the initial benzophenone intermediate.[1][2]

Formation of the Benzophenone Scaffold

The initial steps involve the convergence of the shikimate and acetate-malonate pathways to produce a key benzophenone intermediate.

-

L-Phenylalanine-Dependent Pathway: In plants like those from the Hypericaceae family, L-phenylalanine, derived from the shikimate pathway, is the primary precursor.[1]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a committed step in the phenylpropanoid pathway.

-

Chain Shortening: A series of enzymatic reactions, including the action of cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), and benzaldehyde (B42025) dehydrogenase (BD), convert trans-cinnamic acid to benzoic acid.

-

Benzoyl-CoA Formation: Benzoate-CoA ligase (BZL) activates benzoic acid to its CoA thioester, benzoyl-CoA.

-

Benzophenone Synthase (BPS): This type III polyketide synthase catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[6]

-

-

L-Phenylalanine-Independent Pathway: In families such as Gentianaceae, the pathway can proceed independently of L-phenylalanine, utilizing an intermediate from the shikimate pathway, 3-hydroxybenzoic acid.[1]

-

3-Hydroxybenzoyl-CoA Formation: 3-hydroxybenzoic acid is activated to 3-hydroxybenzoyl-CoA.

-

Benzophenone Synthase (BPS) Activity: BPS then catalyzes the condensation of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA.

-

A crucial subsequent step is the 3'-hydroxylation of the benzophenone intermediate, catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield 2,3',4,6-tetrahydroxybenzophenone.[6]

Oxidative Cyclization to the Xanthone Core

The central step in xanthone biosynthesis is the intramolecular oxidative C-O phenol (B47542) coupling of 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by specific cytochrome P450 monooxygenases, often referred to as xanthone synthases, which exhibit regioselectivity, leading to two primary xanthone scaffolds:

-

1,3,7-Trihydroxyxanthone (1,3,7-THX) Synthase (CYP81AA1): This enzyme directs the cyclization para to the 3'-hydroxyl group.

-

1,3,5-Trihydroxyxanthone (1,3,5-THX) Synthase (CYP81AA2): This enzyme directs the cyclization ortho to the 3'-hydroxyl group.

Downstream Modifications

The core xanthone scaffolds, 1,3,5-THX and 1,3,7-THX, undergo a variety of modifications that contribute to the vast diversity of polyoxygenated xanthones. These modifications include:

-

Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the xanthone ring by specific hydroxylases.

-

O- and C-Glycosylation: Sugar moieties can be attached to the xanthone core via O- or C-glycosidic bonds, catalyzed by glycosyltransferases. For instance, norathyriol (B23591) 6-O-glucosyltransferase (StrGT9) has been identified in the biosynthesis of norathyriol 6-O-glucoside.[5]

-

Prenylation: The attachment of prenyl groups, typically dimethylallyl pyrophosphate (DMAPP), is a common modification catalyzed by prenyltransferases.

-

Methylation: O-methyltransferases can add methyl groups to hydroxyl functions.

Data Presentation

Table 1: Key Enzymes in the Biosynthesis of Polyoxygenated Xanthones

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) | Plant Source Example |

| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | trans-Cinnamic acid | Hypericum androsaemum |

| Benzoate-CoA Ligase | BZL | CoA ligation | Benzoic acid, ATP, CoA | Benzoyl-CoA, AMP, PPi | Hypericum calycinum |

| Benzophenone Synthase | BPS | Polyketide synthesis | Benzoyl-CoA, 3 x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum |

| Benzophenone 3'-Hydroxylase | B3'H | Hydroxylation | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | Hypericum androsaemum |

| 1,3,7-Trihydroxyxanthone Synthase | CYP81AA1 | Oxidative cyclization | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | Hypericum perforatum |

| 1,3,5-Trihydroxyxanthone Synthase | CYP81AA2 | Oxidative cyclization | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | Hypericum perforatum |

| Norathyriol 6-O-glucosyltransferase | StrGT9 | Glucosylation | Norathyriol, UDP-glucose | Norathyriol 6-O-glucoside | Gentiana species |

Experimental Protocols

Protocol 1: General Method for Isotopic Labeling Studies to Elucidate Biosynthetic Pathways

This protocol outlines a general approach for using stable isotope-labeled precursors to trace the biosynthetic pathway of polyoxygenated xanthones in plant cell suspension cultures.

1. Materials:

-

Plant cell suspension culture capable of producing xanthones (e.g., Hypericum perforatum).

-

Growth and production media for the specific cell line.

-

Sterile, stable isotope-labeled precursor (e.g., ¹³C₆-L-phenylalanine or ¹³C-labeled glucose).

-

Sterile water for dissolving the precursor.

-

Sterile syringe filters (0.22 µm).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction solvent (e.g., methanol (B129727) or ethanol).

-

Analytical instrumentation (e.g., LC-MS/MS, NMR).

2. Procedure:

-

Cell Culture Maintenance: Maintain the plant cell suspension culture under optimal growth conditions (e.g., temperature, light, agitation).

-

Elicitation (Optional): To enhance the production of secondary metabolites, an elicitor (e.g., yeast extract, methyl jasmonate) can be added to the culture medium prior to the addition of the labeled precursor.

-

Preparation of Labeled Precursor: Prepare a sterile stock solution of the ¹³C-labeled precursor in sterile water and filter-sterilize it.

-

Feeding of Labeled Precursor: Add the sterile-filtered labeled precursor to the cell culture at a predetermined concentration. The timing of addition should be optimized for the specific cell line and pathway being studied, often during the exponential growth phase.[7]

-

Incubation: Continue to incubate the cell culture under standard conditions for a specific period (e.g., 24, 48, 72 hours) to allow for the uptake and incorporation of the labeled precursor into the target xanthones.

-

Harvesting: Separate the cells from the medium by filtration or centrifugation. Wash the cells with sterile water to remove any remaining extracellular labeled precursor.

-

Metabolite Extraction: Immediately freeze the harvested cells in liquid nitrogen to quench metabolic activity. Grind the frozen cells to a fine powder using a mortar and pestle. Extract the metabolites from the powdered cells using an appropriate solvent.

-

Analysis: Analyze the crude extract or purified compounds by LC-MS/MS to identify and quantify the ¹³C-labeled xanthones and their intermediates. The mass shift corresponding to the number of incorporated ¹³C atoms will confirm the precursor-product relationship. NMR spectroscopy can also be used to determine the specific positions of the ¹³C labels within the molecule.

3. Data Interpretation:

-

Calculate the percentage of incorporation of the labeled precursor into the final xanthone products.

-

Identify labeled intermediates to elucidate the steps in the biosynthetic pathway.

-

The pattern of labeling can provide insights into the reaction mechanisms.

Mandatory Visualizations

Caption: Overview of the L-phenylalanine-dependent biosynthetic pathway of polyoxygenated xanthones.

Caption: A proposed signaling pathway for the regulation of xanthone biosynthesis.

Conclusion

The elucidation of the biosynthetic pathway of polyoxygenated xanthones has significantly advanced our understanding of the metabolic networks in plants that produce these valuable compounds. The identification and characterization of key enzymes such as benzophenone synthase and various cytochrome P450 monooxygenases provide targets for metabolic engineering approaches aimed at enhancing the production of specific xanthones with high therapeutic potential. Furthermore, a deeper understanding of the regulatory mechanisms, including the role of transcription factors and signaling molecules, will be crucial for developing strategies to upregulate the entire pathway. The methodologies and data presented in this guide offer a solid foundation for future research in this exciting field, with the ultimate goal of harnessing the medicinal power of polyoxygenated xanthones for the development of new pharmaceuticals.

References

- 1. The chalcone synthase superfamily of type III polyketide synthases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of important natural products biosynthesis by WRKY transcription factors in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WRKY Transcription Factors Modulate the Flavonoid Pathway of Rhododendron chrysanthum Pall. Under UV-B Stress [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Production of 13C-labelled anthocyanins by Vitis vinifera cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of 1,5-dihydroxy-6,7-dimethoxyxanthone in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-dihydroxy-6,7-dimethoxyxanthone is presented below. This information is essential for its proper handling, storage, and use in analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| Appearance | Likely a yellow crystalline solid |

| Solubility | Expected to be soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents |

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the HPLC analysis. These tables should be populated with experimental data during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N > 2000 | |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | |

| Retention Time (Rt) | Consistent |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | |

| Range (µg/mL) | |

| Limit of Detection (LOD) (µg/mL) | |

| Limit of Quantification (LOQ) (µg/mL) | |

| Precision (%RSD) | |

| - Intra-day | |

| - Inter-day | |

| Accuracy (% Recovery) | |

| - Low Concentration | |

| - Medium Concentration | |

| - High Concentration | |

| Specificity | |

| Robustness |

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (Purity ≥ 98%). As a commercial standard may not be readily available, this may require custom synthesis or isolation and characterization from a natural source.

-

Plant Material: Dried and powdered plant material suspected to contain the target analyte (e.g., from Cratoxylum cochinchinense).

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Acid: Formic acid (analytical grade).

-

Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

-

Analytical Balance

-

Sonicator

-

Centrifuge

-

Vortex Mixer

-

pH Meter

Chromatographic Conditions (Recommended Starting Point)

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water, B) Acetonitrile |

| Gradient Program | 0-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Monitor at multiple wavelengths based on UV scan (e.g., 254 nm, 280 nm, 320 nm) |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a second filtration through a 0.22 µm filter.

-

Dilution: Depending on the expected concentration of the analyte, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.

Analytical Procedure

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared standard and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms and record the peak areas at the chosen detection wavelength.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of this compound in the plant extract by interpolating the peak area of the sample from the calibration curve.

-

Calculation: The concentration of the analyte in the original plant material can be calculated using the following formula:

Concentration (mg/g) = (C × V × D) / W

Where:

-

C = Concentration from the calibration curve (mg/mL)

-

V = Volume of the extraction solvent (mL)

-

D = Dilution factor

-

W = Weight of the plant material (g)

-

Method Validation Protocol

For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the blank, standard, and sample solutions, and by checking the peak purity using a PDA detector.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).

-

Intra-day precision (Repeatability): Analyze a minimum of six replicate injections of a standard solution at three different concentrations on the same day.

-

Inter-day precision (Intermediate Precision): Analyze the same solutions on three different days.

-

-

Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies. A known amount of the standard is added to a sample, and the percentage of the standard recovered is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway Involvement